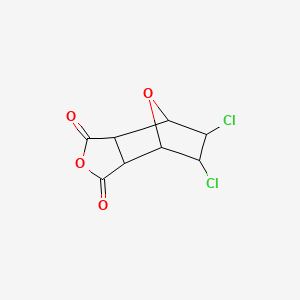
N-ethyl-1-(1H-pyrrol-2-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-1-(1H-pyrrol-2-yl)methanimine is an organic compound that belongs to the class of imines It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and an ethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
N-ethyl-1-(1H-pyrrol-2-yl)methanimine can be synthesized through several methods. One common approach involves the reaction of pyrrole-2-carbaldehyde with ethylamine under acidic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrole-2-carbaldehyde and ethylamine.
Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The reactants are mixed and heated to promote the formation of the imine bond, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
N-ethyl-1-(1H-pyrrol-2-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethyl group or the pyrrole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(1H-pyrrol-2-yl)methanone, while reduction can produce N-ethyl-1-(1H-pyrrol-2-yl)methanamine.
科学研究应用
N-ethyl-1-(1H-pyrrol-2-yl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which N-ethyl-1-(1H-pyrrol-2-yl)methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, influencing their activity. Additionally, the pyrrole ring may participate in π-π interactions with aromatic residues in proteins, further modulating their function.
相似化合物的比较
Similar Compounds
- N-methyl-1-(1H-pyrrol-2-yl)methanimine
- N-ethyl-2-(1H-pyrrol-1-yl)ethanamine
- N-methyl-2-(1H-pyrrol-1-yl)ethanamine
Uniqueness
N-ethyl-1-(1H-pyrrol-2-yl)methanimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the nitrogen atom and the imine functionality allows for specific interactions that are not observed in similar compounds with different substituents.
属性
CAS 编号 |
15191-66-9 |
|---|---|
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC 名称 |
N-ethyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C7H10N2/c1-2-8-6-7-4-3-5-9-7/h3-6,9H,2H2,1H3 |
InChI 键 |
XIEFLMRAESTBGY-UHFFFAOYSA-N |
规范 SMILES |
CCN=CC1=CC=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


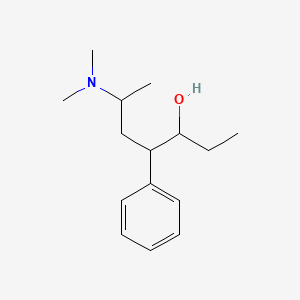
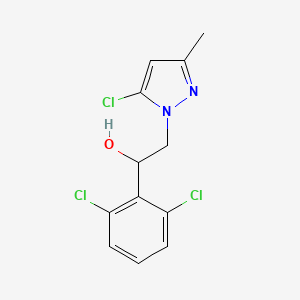
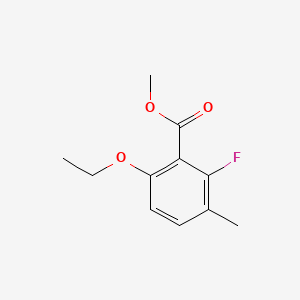

![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
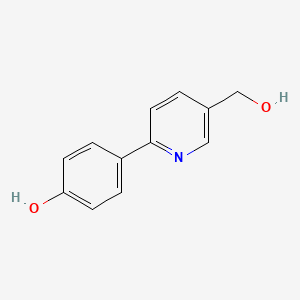
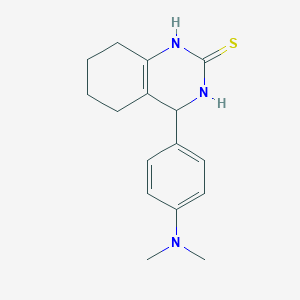
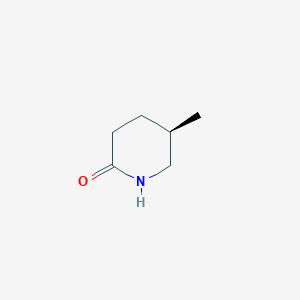
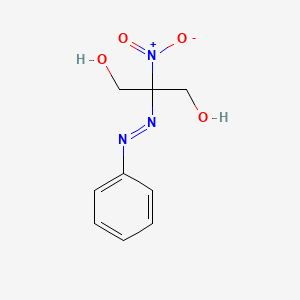
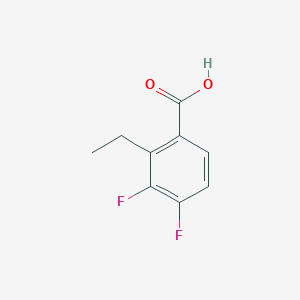
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

